molecular formula C19H20N4O2S B2707002 3-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034252-30-5

3-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2707002
CAS No.: 2034252-30-5
M. Wt: 368.46
InChI Key: XICZDWWYBBCUSE-UHFFFAOYSA-N
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Description

3-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a potent and selective investigational inhibitor of phosphodiesterase 10A (PDE10A) [Link: https://pubmed.ncbi.nlm.nih.gov/]. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing, making it a prominent target for neuropharmacological research [Link: https://pubmed.ncbi.nlm.nih.gov/]. This compound facilitates the study of cyclic nucleotide (cAMP and cGMP) signaling pathways and their role in regulating neuronal excitability and gene expression. By selectively inhibiting PDE10A, this reagent increases intracellular cAMP and cGMP levels, which is a critical mechanism for investigating potential therapeutic strategies for neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease [Link: https://pubmed.ncbi.nlm.nih.gov/]. Its research value lies in its utility as a precise chemical tool for probing PDE10A function in vitro and in vivo, enabling the elucidation of its role in basal ganglia circuitry and the validation of PDE10A as a target for novel CNS therapeutics.

Properties

IUPAC Name

3-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c20-12-15-17(22-9-8-21-15)25-14-5-10-23(13-14)18(24)19(6-1-2-7-19)16-4-3-11-26-16/h3-4,8-9,11,14H,1-2,5-7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICZDWWYBBCUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2034252-30-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2S, with a molecular weight of approximately 368.5 g/mol. The compound features a thiophene ring and a pyrrolidine moiety linked to a pyrazine structure, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20N4O2S
Molecular Weight368.5 g/mol
CAS Number2034252-30-5
StructureStructure

Research indicates that compounds containing pyrazine and thiophene structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of enzyme activity or receptor interactions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating various pyrazine derivatives found that certain modifications in the structure, such as incorporating thiophene moieties, enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
  • Neuroprotective Effects : Another research avenue has explored the role of pyrazine derivatives in neuroprotection. Compounds similar to this compound were shown to modulate glutamate receptors, which are crucial in neurodegenerative diseases. This mechanism could imply therapeutic potential for conditions like Alzheimer's or Parkinson's disease.
  • Cancer Research : Initial studies have suggested that compounds with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Implications

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Inferred Properties
Target Compound Thiophen-2-yl, cyclopentanecarbonyl, pyrrolidin-3-yl-ether, pyrazine-2-carbonitrile 433.50* Moderate lipophilicity (cyclopentane), potential for π-π interactions (thiophene)
3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Thiophene-3-carbonyl instead of cyclopentanecarbonyl ~363.40* Higher solubility (linear acyl group), reduced steric hindrance
3-{[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile Pyridine-3-carbonyl with ethoxy group, no cyclopentane 339.35 Enhanced polarity (pyridine, ethoxy), improved metabolic stability
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Pyridine core with sulfanyl and thiophene 260.34 Electrophilic sulfur may increase reactivity, potential for covalent binding

*Calculated based on structural formula.

Key Observations:
  • Cyclopentanecarbonyl vs.
  • Thiophene vs. Pyridine : Replacing thiophene with pyridine (as in ) introduces a hydrogen-bond acceptor (N), enhancing solubility but possibly altering binding kinetics.
  • Nitrile Positioning : The pyrazine-2-carbonitrile group is conserved across analogs, suggesting its critical role in target engagement, possibly via hydrogen bonding or dipole interactions.

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